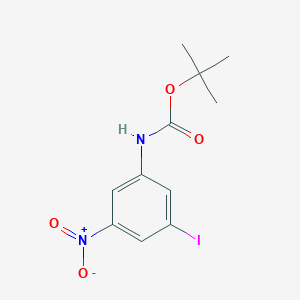

![molecular formula C12H18Cl2N4 B1399879 1-(2-甲基-1H-咪唑并[4,5-b]吡啶-1-基)哌啶二盐酸盐 CAS No. 1379527-04-4](/img/structure/B1399879.png)

1-(2-甲基-1H-咪唑并[4,5-b]吡啶-1-基)哌啶二盐酸盐

描述

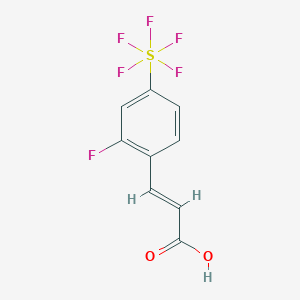

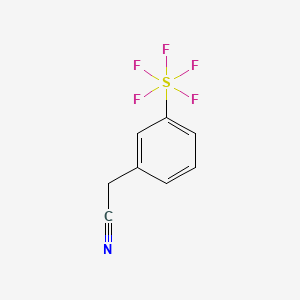

This compound belongs to the class of organic compounds known as phenylpyridines . It is used as an intermediate in the preparation of Telcagepant (MK-0974), a calcitonin gene-related peptide receptor antagonist used for the treatment of migraines .

Synthesis Analysis

The synthesis of this compound involves the design, synthesis, and evaluation of compounds belonging to a novel series of 2-methyl-1H-imidazo quinoline scaffold derivatives as PI3K/mTOR dual inhibitors . The yield and melting point of the synthesized compound can be determined using 1H NMR and 13C-NMR .Molecular Structure Analysis

The molecular structure of this compound is confirmed by modern analytical techniques like IR, 1H-NMR, 13C-NMR, and ESI-MM MS analysis . The InChI code for this compound is1S/C12H16N4.2ClH/c1-9-15-12-11 (3-2-6-14-12)16 (9)10-4-7-13-8-5-10;;/h2-3,6,10,13H,4-5,7-8H2,1H3;2*1H . Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The collective results of biochemical and biophysical properties foreground their medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .Physical and Chemical Properties Analysis

The physical form of this compound is solid, with a melting point of 190 - 195°C . The molecular weight is 289.21 .科学研究应用

光电器件

咪唑并[4,5-b]吡啶部分,是该化合物的组成部分,据报道在材料科学,特别是光电器件中具有潜力。 这些器件将电信号转换为光子信号,反之亦然,在现代技术中对于太阳能电池、LED 照明和先进显示技术等应用至关重要 .

医药领域

含有咪唑并[4,5-b]吡啶结构的化合物存在于各种药物中。 例如,它们存在于治疗失眠和脑功能障碍的药物以及抗溃疡药物中。 由于结构相似性,该特定化合物可能被用于类似的药物应用 .

传感器

咪唑并[4,5-b]吡啶衍生物已被用作荧光探针,用于检测汞和铁离子。 这表明该化合物可用于传感器技术,用于环境监测或医学诊断以检测这些离子 .

抗癌药物

咪唑并[4,5-b]吡啶衍生物有可能用作抗癌药物。 对这种应用的研究可以探索该化合物对各种癌细胞系的功效及其作用机制 .

共聚焦显微镜和成像

由于这些化合物具有发光特性,因此它们可以作为共聚焦显微镜和成像技术中的发射器。 这种应用将有利于需要可视化细胞和组织的生物学研究 .

药物发现

生物等排体的设计和合成是药物发现的关键部分。 该化合物可以作为生物等排体进行研究,以提高新药制剂的选择性、药代动力学、代谢稳定性并减少副作用 .

杀虫剂和杀菌剂

咪唑并[4,5-b]吡啶衍生物还在农业中用作杀虫剂和杀菌剂。 可以测试该化合物对保护农作物免受害虫和疾病的有效性 .

激酶抑制剂

目前正在研究使用咪唑并[4,5-b]吡啶基结构的新型 c-Met 激酶抑制剂。 可以针对此目的优化该化合物,以开发针对 c-Met 激酶起作用的疾病的新疗法 .

作用机制

Target of Action

Imidazole-containing compounds, which include this compound, are known to have a broad range of biological properties and can interact with various targets .

Mode of Action

It’s known that imidazole-containing compounds can interact with their targets in various ways, leading to a range of biological activities .

Biochemical Pathways

Imidazole-containing compounds are known to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The design and synthesis of bioisosteres, which include this compound, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazole-containing compounds are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It’s known that the action of imidazole-containing compounds can be influenced by various factors, including the chemical environment and the presence of other compounds .

安全和危害

未来方向

生化分析

Biochemical Properties

4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. It has been found to interact with enzymes such as GABA A receptor positive allosteric modulators, proton pump inhibitors, and aromatase inhibitors . These interactions are essential for the compound’s ability to influence various biochemical pathways, including those involved in the central nervous system, digestive system, and cancer .

Cellular Effects

The effects of 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It modulates the activity of GABA A receptors, which are critical for neurotransmission in the central nervous system . Additionally, it affects the expression of genes involved in inflammation and cancer, thereby altering cellular metabolism and promoting or inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an allosteric modulator of GABA A receptors, enhancing their activity and influencing neurotransmission . The compound also inhibits enzymes such as proton pumps and aromatase, leading to changes in cellular pH and hormone levels . These molecular interactions result in significant alterations in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of temporal dynamics in its biochemical analysis .

Dosage Effects in Animal Models

The effects of 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as modulation of neurotransmission and inhibition of cancer cell proliferation . At higher doses, it can induce toxic or adverse effects, including disruptions in cellular metabolism and organ function . These dosage-dependent effects underscore the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmission, hormone synthesis, and cellular pH . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is critical for its biochemical activity, as it influences the concentration and availability of the compound at target sites.

Subcellular Localization

The subcellular localization of 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate cellular sites, thereby enhancing its therapeutic potential .

属性

IUPAC Name |

2-methyl-1-piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4.2ClH/c1-9-15-12-11(3-2-6-14-12)16(9)10-4-7-13-8-5-10;;/h2-3,6,10,13H,4-5,7-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYCKGIWRDIZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3CCNCC3)C=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

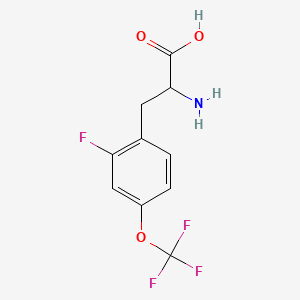

![1H-pyrrolo[2,3-c]pyridin-7-ylmethanol](/img/structure/B1399815.png)